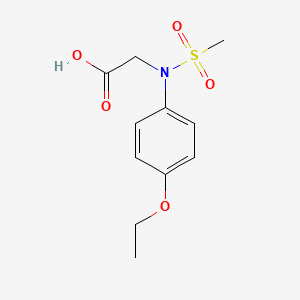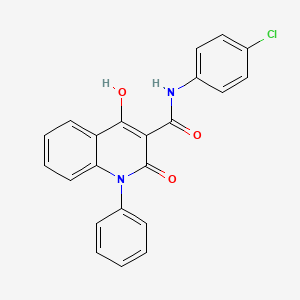
2-(Oxan-4-yl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxan-4-yl)azetidine hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and oxane, a six-membered oxygen-containing heterocycle.
Wirkmechanismus
Mode of Action
Azetidines, a class of compounds to which 2-(oxan-4-yl)azetidine hydrochloride belongs, are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .
Biochemical Pathways
Given the unique reactivity of azetidines, it is plausible that this compound could interact with a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a new chemical entity, further studies are needed to elucidate these effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)azetidine hydrochloride typically involves the reaction of azetidine with oxane derivatives under specific conditions. One common method is the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . This reaction proceeds under mild conditions without the need for a base, resulting in good to excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxan-4-yl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Oxan-4-yl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of polymers, coatings, and other materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different structural features.
Oxane: A six-membered oxygen-containing heterocycle with distinct chemical properties.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity
Uniqueness
2-(Oxan-4-yl)azetidine hydrochloride is unique due to its combination of azetidine and oxane moieties, which imparts distinct chemical and biological properties. Its relatively stable yet reactive structure makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-(oxan-4-yl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-4-9-8(1)7-2-5-10-6-3-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQGHDFHFKDYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide](/img/structure/B2621873.png)



![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2621877.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2621878.png)

![N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2621881.png)


![N'-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B2621886.png)



